An In-depth Technical Guide to the Physicochemical Properties of 1,2,5,6,9,10-Hexabromocyclododecane (HBCDD) Isomers
An In-depth Technical Guide to the Physicochemical Properties of 1,2,5,6,9,10-Hexabromocyclododecane (HBCDD) Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,5,6,9,10-Hexabromocyclododecane (HBCDD) is a brominated flame retardant (BFR) that has been widely used in various consumer products, most notably in polystyrene foam insulation and textiles. HBCDD is not a single compound but a complex mixture of stereoisomers, with the most abundant being the alpha (α), beta (β), and gamma (γ) diastereomers. The technical mixture of HBCDD is predominantly composed of the γ-isomer. However, the physicochemical properties of these isomers differ significantly, which in turn affects their environmental fate, bioavailability, and toxicity. This guide provides a comprehensive overview of the key physicochemical properties of the α-, β-, and γ-HBCDD isomers, along with the experimental protocols used for their determination.
Physicochemical Properties of HBCDD Isomers
The distinct spatial arrangement of the bromine atoms in the α-, β-, and γ-isomers of HBCDD leads to notable differences in their physical and chemical characteristics. These properties are crucial for understanding their behavior in biological and environmental systems.
| Property | α-HBCDD | β-HBCDD | γ-HBCDD | Technical Mixture |
| Molecular Formula | C₁₂H₁₈Br₆[1] | C₁₂H₁₈Br₆[1] | C₁₂H₁₈Br₆[1] | C₁₂H₁₈Br₆[1] |
| Molecular Weight ( g/mol ) | 641.7[1][2][3] | 641.7[1][2][3] | 641.7[1][2][3] | 641.7[1][2][3] |
| Melting Point (°C) | 179-181[1] | 170-172[1] | 207-209[1] | 170-209[1] |
| Water Solubility (µg/L at 20-25°C) | 34.3 - 48.8[4][5][6] | 10.2 - 14.7[4][5][6] | 1.76 - 2.1[4][5][6] | 66[1][5] |
| Vapor Pressure | - | - | - | Negligible at 20°C[1]; 6.3 x 10⁻⁵ Pa at 21°C[5] |
| Octanol-Water Partition Coefficient (log Kₒw) | 5.07 - 5.59[5][7][8] | 5.12 - 5.44[5][7][8] | 5.47 - 5.53[5][7][8] | 5.62 - 5.63[5][9] |
| Henry's Law Constant (Pa·m³/mol) | - | - | - | 0.75 (calculated)[5] |
Experimental Protocols
Accurate determination of the physicochemical properties of HBCDD isomers is essential for environmental and toxicological risk assessment. Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are often employed.
Water Solubility
The determination of the water solubility of HBCDD isomers is challenging due to their low aqueous solubility. The Column Elution Method (OECD Guideline 105) is suitable for substances with solubilities below 10⁻² g/L.[8][10]
Methodology:
-
A column is packed with an inert support material coated with an excess of the test substance.
-
Water is passed through the column at a slow, constant rate.
-
The concentration of the HBCDD isomer in the eluate is monitored over time until a plateau is reached, indicating saturation.
-
The concentration at this plateau is taken as the water solubility.
-
Analysis of the eluate is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the low concentrations.
A generator column method has also been utilized for the determination of water solubility of HBCDD.
Octanol-Water Partition Coefficient (log Kₒw)
The octanol-water partition coefficient is a critical parameter for assessing the lipophilicity and bioaccumulation potential of a substance. Given the high hydrophobicity of HBCDD isomers, the Slow-Stirring Method (OECD Guideline 123) is preferred over the traditional shake-flask method to avoid the formation of microdroplets that can lead to erroneous results.[2]
Methodology:
-
A mixture of n-octanol, water, and the HBCDD isomer is placed in a thermostatted vessel.
-
The mixture is stirred slowly over a prolonged period to allow for equilibrium to be reached without forming an emulsion.
-
Samples are taken from both the n-octanol and water phases at various time points until the concentration in each phase remains constant.
-
The concentration of the HBCDD isomer in each phase is determined, typically by LC-MS/MS.
-
The log Kₒw is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
The High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117) can also be used to estimate log Kₒw values.[11][12] This method correlates the retention time of the substance on a reverse-phase HPLC column with the known log Kₒw values of reference compounds.
Vapor Pressure
The vapor pressure of HBCDD is very low, necessitating sensitive analytical techniques for its measurement. The Gas Saturation Method (OECD Guideline 104) is a suitable approach.[3][13][9]
Methodology:
-
A stream of inert gas is passed at a known, slow flow rate through a sample of the HBCDD isomer maintained at a constant temperature.
-
The gas becomes saturated with the vapor of the substance.
-
The amount of the substance transported by the gas is determined by trapping it and quantifying the mass.
-
The vapor pressure is then calculated from the mass of the substance, the volume of the gas, and the temperature.
Visualizations
Isomeric Composition of Technical HBCDD
Caption: Typical isomeric composition of commercial HBCDD mixtures.
Environmental Fate and Bioaccumulation of HBCDD Isomers
Caption: Simplified workflow of HBCDD's environmental fate and bioaccumulation.
References
- 1. Determining octanol-water partition coefficients for extremely hydrophobic chemicals by combining "slow stirring" and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eCFR :: 40 CFR 796.1950 -- Vapor pressure. [ecfr.gov]
- 3. Slow-stirring method for determining the n-octanol/water partition coefficient (Pow) for highly hydrophobic chemicals: performance evaluation in a ring test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejournals.eu [ejournals.eu]
- 5. researchgate.net [researchgate.net]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. nist.gov [nist.gov]
- 8. vscht.cz [vscht.cz]
- 9. researchgate.net [researchgate.net]
- 10. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tile.loc.gov [tile.loc.gov]
- 13. oecd.org [oecd.org]
